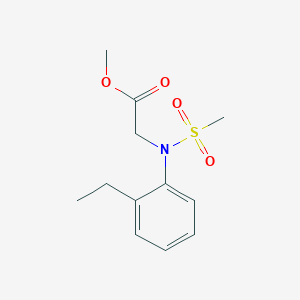

methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate is a glycine derivative featuring a methylsulfonyl group and a 2-ethylphenyl substituent on the nitrogen atom. This compound belongs to the class of N-sulfonyl glycinate esters, which are characterized by their sulfonamide and ester functionalities. The 2-ethylphenyl group contributes steric bulk and lipophilicity, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 2-(2-ethyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-10-7-5-6-8-11(10)13(18(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCADJRFKGSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a methylsulfonyl group, which is known for enhancing solubility and bioavailability.

- Phenyl Ring : The presence of the 2-ethylphenyl moiety may contribute to its biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For example, methylsulfonyl derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Mechanism of Action : The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation.

2. Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties:

- Monoamine Oxidase Inhibition : Similar compounds have been investigated as monoamine oxidase inhibitors (MAOIs), which can provide neuroprotective effects by increasing levels of neurotransmitters such as serotonin and dopamine.

3. Antioxidant Activity

The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative stress:

- Radical Scavenging : Compounds with sulfonyl groups often exhibit free radical scavenging capabilities, contributing to their antioxidant properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Neuroprotective | MAO inhibition | |

| Antioxidant | Radical scavenging |

Case Studies

-

Inhibition of COX Enzymes :

- A study compared various methylsulfonyl derivatives for their COX inhibitory activity. This compound showed promising results, suggesting potential applications in treating inflammatory diseases.

-

Neuroprotection in Animal Models :

- In vivo studies demonstrated that compounds similar to this compound could reduce neuronal damage in models of neurodegeneration, indicating a potential therapeutic role in conditions like Parkinson's disease.

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in the following areas:

-

Medicinal Chemistry

- Drug Development: Methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate serves as a building block in synthesizing pharmaceutical compounds with potential therapeutic effects, particularly in targeting cancer and inflammatory diseases.

-

Organic Synthesis

- Intermediate in Reactions: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities with diverse functionalities.

-

Biological Studies

- Interaction Studies: This compound is employed in studies to understand the interactions of glycine derivatives with biological targets, particularly their influence on enzyme activity and receptor modulation.

Preliminary research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties: Investigations have shown that this compound may inhibit the proliferation of cancer cells, particularly in gastric and breast cancers. It interferes with cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis.

- Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation: Evidence suggests that it interacts with various cellular receptors, potentially modulating their activity and influencing downstream signaling pathways.

-

Cancer Cell Line Studies

- In vitro studies using various cancer cell lines demonstrated that this compound significantly reduces cell proliferation rates compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

-

Enzyme Inhibition Assays

- Enzyme assays indicated that this compound effectively inhibits specific metabolic enzymes involved in cancer metabolism. These findings suggest potential applications in cancer therapeutics where metabolic reprogramming is a target.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting its viability as a therapeutic agent in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate with analogous compounds, focusing on structural variations, physicochemical properties, synthesis methods, and biological activity.

Structural Variations

Key structural differences among analogs lie in the substituents on the phenyl ring and sulfonyl group:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase molecular polarity and may enhance receptor-binding affinity .

- Sulfonyl variations : Phenylsulfonyl groups (e.g., ) introduce additional aromaticity, which may alter solubility and π-π stacking interactions in biological systems.

Physicochemical Properties

- Lipophilicity : The 2-ethylphenyl group enhances lipophilicity (logP ~2.5–3.0 estimated) compared to dichlorophenyl (logP ~2.8) or trifluoromethylphenyl (logP ~3.2) analogs, affecting membrane permeability .

- Solubility : Polar substituents like methoxy () improve aqueous solubility, whereas halogenated or alkylated analogs are more lipid-soluble.

- Stability : Methylsulfonyl groups confer stability against hydrolysis compared to tosyl or mesyl analogs, though ester functionalities remain susceptible to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.